molecular formula C13H10FNO2 B186396 N-(4-Fluorophenyl)anthranilic acid CAS No. 54-60-4

N-(4-Fluorophenyl)anthranilic acid

Cat. No. B186396
CAS RN: 54-60-4
M. Wt: 231.22 g/mol
InChI Key: YQDLBCADRCGKQK-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)anthranilic acid, also known as 2-[(4-Fluorophenyl)amino]benzoic acid, is a chemical compound with the molecular formula C₁₃H₁₀FNO₂ . Its molecular weight is 231.22 g/mol .


Molecular Structure Analysis

The molecular structure of N-(4-Fluorophenyl)anthranilic acid consists of a benzene ring attached to a carboxylic acid group and an amine group . The fluorine atom is attached to the phenyl group .


Physical And Chemical Properties Analysis

N-(4-Fluorophenyl)anthranilic acid has a melting point of 199-203 °C . Its boiling point is predicted to be 378.4ºC at 760mmHg . The compound has a density of 1.342g/cm3 .

Scientific Research Applications

1. Use in Copper-Catalyzed Cross-Coupling Procedure

N-(1-Pyrene)anthranilic acid, a derivative of anthranilic acid, is used in a copper-catalyzed cross-coupling procedure for amination of 2-bromobenzoic acids. This method eliminates the need for acid protection and results in high yields of N-aryl and N-alkyl anthranilic acid derivatives. Additionally, N-(1-Pyrene)anthranilic acid has been utilized in metal ion-selective fluorosensing, demonstrating selective fluorescence quenching in water when forming equimolar complexes with Hg(II), even in the presence of other metal ions (Wolf et al., 2006).

2. Application in Cancer Cell Detection

Anthranilic acids serve as sensitive environmental probes for detecting cancer cells. Variations in the optical properties of N-isopropyl invariant anthranilic acids have been investigated, and phenylboronic acid conjugation at the carboxylic acid was found to be an effective method for cancer cell detection via boronate ester formation with overexpressed glycoproteins. This method does not interfere with normal, healthy cells, making it a promising agent for cancer-cell detection (Culf et al., 2016).

3. Development of Anticancer Agents

New compounds designed on the anthranilic acid scaffold have shown potential as anticancer agents. Structural variations based on the flufenamic acid motif have led to the creation of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid, displaying significant in vitro antiproliferative efficacy against human tumor cell lines. This highlights the potential of anthranilic acid derivatives in the development of novel anticancer therapies (Congiu et al., 2005).

4. Synthesis of Fluorenones

Anthranilic acid has been used in the first synthesis of substituted fluorenones directly from benzaldehydes and aryl iodides. This method, involving a Pd(II)-catalyzed C(sp2)-H functionalization cascade, demonstrates the utility of anthranilic acid as a transient directing group in the efficient synthesis of biologically significant molecules, such as the antiviral drug Tilorone (Chen et al., 2017).

Safety And Hazards

N-(4-Fluorophenyl)anthranilic acid is classified as an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-(4-fluoroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDLBCADRCGKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202307
Record name Anthranilic acid, N-(p-fluorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)anthranilic acid

CAS RN

54-60-4
Record name 2-[(4-Fluorophenyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, N-(p-fluorophenyl)-
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Record name Anthranilic acid, N-(p-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-fluorophenyl)amino]benzoic acid
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Synthesis routes and methods

Procedure details

4-Fluoroaniline (1.86 gm; 20 mmol), 2-chlorobenzoic acid (1.56 gm; 10 mmol), ethylene glycol (5 ml) and anhydrous sodium carbonate (1.1 gm; 10 mmol) were placed in a reaction vessel and stirred until effervescence ceased. Cupric chloride (100 mg; 0.75 mmol) dissolved in 2 ml of water was added to the reaction mixture which was then heated to 125° C. for 6 hrs. The reaction was allowed to cool and water (30 ml) and charcoal were added. The mixture was filtered and then acidified to pH 2 with conc. hydrochloric acid. The precipitate was collected by filtration, washed with water and then re-dissolved in 1M sodium hydroxide solution. Material was re-precipitated by the addition of acetic acid, filtered off, washed with aqueous acetic acid, then water and finally dried under vacuum over phosphorous pentoxide to give 862 mg (37%) of N-(4-fluorophenyl)anthranilic acid.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cupric chloride
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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